3-{[(2-Chlorophenyl)carbonyl]amino}-3-(furan-2-yl)propanoic acid
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Overview
Description
3-[(2-Chlorobenzoyl)amino]-3-(2-furyl)propanoic acid is an organic compound with the molecular formula C14H12ClNO4 It is characterized by the presence of a chlorobenzoyl group, a furan ring, and a propanoic acid moiety
Preparation Methods
The synthesis of 3-[(2-Chlorobenzoyl)amino]-3-(2-furyl)propanoic acid typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-3-(2-furyl)propanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
3-[(2-Chlorobenzoyl)amino]-3-(2-furyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Scientific Research Applications
3-[(2-Chlorobenzoyl)amino]-3-(2-furyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorobenzoyl)amino]-3-(2-furyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
3-[(2-Chlorobenzoyl)amino]-3-(2-furyl)propanoic acid can be compared with similar compounds such as:
3-[(2-Chlorobenzoyl)amino]benzoic acid: This compound has a similar structure but lacks the furan ring, which may result in different chemical and biological properties.
2-[(2-Chlorobenzoyl)amino]benzoic acid: Another related compound with a different substitution pattern on the benzoyl group, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C14H12ClNO4 |
---|---|
Molecular Weight |
293.70 g/mol |
IUPAC Name |
3-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C14H12ClNO4/c15-10-5-2-1-4-9(10)14(19)16-11(8-13(17)18)12-6-3-7-20-12/h1-7,11H,8H2,(H,16,19)(H,17,18) |
InChI Key |
LRWAFNTWHXIOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CC(=O)O)C2=CC=CO2)Cl |
Origin of Product |
United States |
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